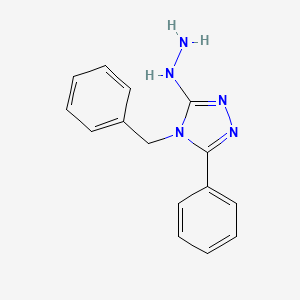

4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is known for its diverse pharmacological activities. The triazole derivatives are of significant interest due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the triazole ring. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved by reacting a precursor with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various intermolecular interactions. For example, the compound mentioned in crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the crystal structure. The molecular structure is crucial in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . These reactions are often used to modify the structure of the triazole core and introduce new functional groups that can enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, can be confirmed by chromatographic methods like TLC and spectroscopic methods including IR and NMR . These properties are essential for the identification and characterization of the synthesized compounds. Additionally, the molecular electrostatic potential (MEP) map, atomic charges, and reactivity descriptors can be calculated using computational methods like DFT to predict the reactivity behavior of the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

4-Benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has been synthesized through various methods, highlighting its chemical versatility. For example, Singh and Kandel (2013) described its synthesis by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde (Singh & Kandel, 2013). Alkyl derivatives of similar compounds were synthesized by Samvelyan et al. (2017), indicating the compound's potential for further chemical modification (Samvelyan et al., 2017).

Pharmacological Aspects

This compound and its derivatives have been studied for their pharmacological properties. Šermukšnytė et al. (2022) investigated triazole derivatives for their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating potential application in cancer research (Šermukšnytė et al., 2022). Patel, Khan, and Rajani (2010) explored triazole analogs for their antitubercular and antimicrobial activities, which includes derivatives of 1,2,4-triazoles (Patel, Khan, & Rajani, 2010).

Biochemical Research

The compound and its derivatives have been used in biochemical studies. For instance, Azimi et al. (2008) investigated the acid-base properties of triazole derivatives in ethanol/water mixtures, which is relevant in understanding their chemical behavior in different solvents (Azimi et al., 2008). In another study, Saleem et al. (2013) synthesized half-sandwich Ruthenium(II) complexes using triazole-based ligands, demonstrating the compound's potential in coordination chemistry (Saleem et al., 2013).

Material Science

In the field of material science, Al-Otaibi et al. (2020) analyzed triazole derivatives for their structural, nonlinear optical, electronic, and biological properties, indicating their potential applications in material science and engineering (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

Triazole compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme, thereby influencing its activity .

Biochemical Pathways

It’s suggested that triazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents, indicating their possible involvement in neurological pathways .

Pharmacokinetics

It’s noted that triazoles generally have a slow metabolic rate and good oral bioavailability .

Result of Action

Triazole compounds are known for their antimicrobial, anticonvulsant, and antidepressant properties .

properties

IUPAC Name |

(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c16-17-15-19-18-14(13-9-5-2-6-10-13)20(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYURIDFEWSRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2NN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)

![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)